REACTION_SMILES
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[CH3:1][OH:2].[ClH:15].[O:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1.[nH:3]1[n:4][c:5]([C:12](=[O:13])[OH:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[CH3:1][O:13][C:12]([c:5]1[n:4][nH:3][c:11]2[c:6]1[cH:7][cH:8][cH:9][cH:10]2)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1n[nH]c2ccccc12
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Name
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Type
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product
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Smiles
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COC(=O)c1n[nH]c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |